molecular formula C7H9BrClNS B6162740 3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride CAS No. 2089319-50-4

3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride

Cat. No.: B6162740
CAS No.: 2089319-50-4
M. Wt: 254.58 g/mol
InChI Key: JPIVPULQKDHNGV-UHFFFAOYSA-N
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Description

3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H8BrNS·HCl It is a derivative of thienopyridine, characterized by the presence of a bromine atom at the 3-position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride typically involves the bromination of thieno[3,2-c]pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothienopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by modulating enzyme activity or receptor interactions. The bromine atom and thienopyridine core play crucial roles in binding to molecular targets, influencing biological pathways such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
  • 3-iodo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
  • 4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride

Uniqueness

3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

2089319-50-4

Molecular Formula

C7H9BrClNS

Molecular Weight

254.58 g/mol

IUPAC Name

3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride

InChI

InChI=1S/C7H8BrNS.ClH/c8-6-4-10-7-1-2-9-3-5(6)7;/h4,9H,1-3H2;1H

InChI Key

JPIVPULQKDHNGV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1SC=C2Br.Cl

Purity

95

Origin of Product

United States

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